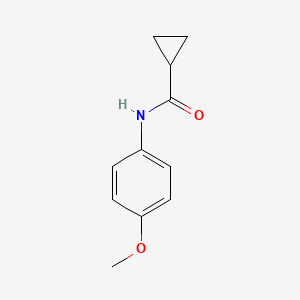![molecular formula C18H28N2O4S B3966830 4,4'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dimorpholine](/img/structure/B3966830.png)
4,4'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dimorpholine
Übersicht
Beschreibung
The compound '4,4'-{3-[(4-methylphenyl)sulfonyl]-1,2-propanediyl}dimorpholine', commonly known as MPSP, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and organic solvents. MPSP is a member of the sulfonyl-containing compounds family, which has been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of MPSP is not fully understood. However, it has been shown to interact with various biological targets such as enzymes, receptors, and ion channels. MPSP has been shown to inhibit the activity of certain enzymes such as phosphodiesterases and carbonic anhydrases. It has also been shown to modulate the activity of certain receptors such as GABA and glutamate receptors.
Biochemical and Physiological Effects:
MPSP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MPSP has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, MPSP has been shown to exhibit antiviral activity by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
MPSP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also soluble in both water and organic solvents, making it easy to handle in various experimental conditions. However, MPSP has some limitations as well. It has been shown to exhibit some cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the use of MPSP in scientific research. One potential area of research is the development of novel drugs that target specific biological processes. MPSP can be used as a scaffold for the development of these drugs. Another potential area of research is the identification of the specific targets of MPSP. Understanding the mechanism of action of MPSP can lead to the development of more targeted and effective drugs. Additionally, the use of MPSP in combination with other compounds can be explored to enhance its pharmacological activity.
Wissenschaftliche Forschungsanwendungen
MPSP has been extensively used in scientific research as a tool for studying the biological activity of various compounds. It has been shown to exhibit a wide range of pharmacological activities such as antitumor, anti-inflammatory, and antiviral properties. MPSP has been used as a scaffold for the development of novel drugs that target specific biological processes.
Eigenschaften
IUPAC Name |
4-[3-(4-methylphenyl)sulfonyl-2-morpholin-4-ylpropyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-16-2-4-18(5-3-16)25(21,22)15-17(20-8-12-24-13-9-20)14-19-6-10-23-11-7-19/h2-5,17H,6-15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIQBWPCIRTXGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCOCC2)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-amino-4-[3-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3966763.png)
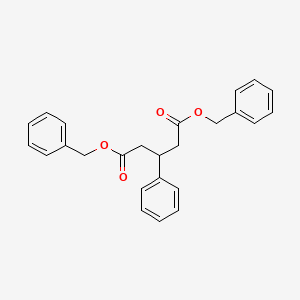
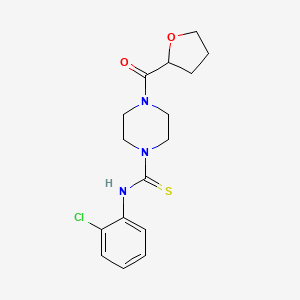
![N-[2-(2-furyl)-2-pyrrolidin-1-ylethyl]-3-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3966796.png)
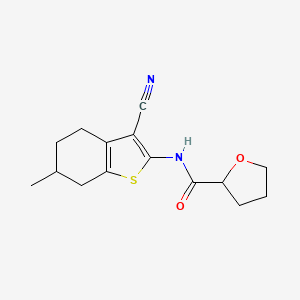
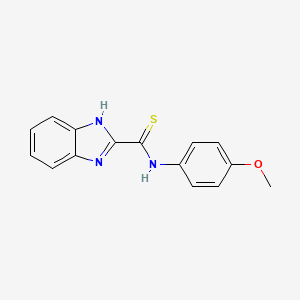

![5-(3,4-dichlorophenyl)-4-(2-furoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3966819.png)
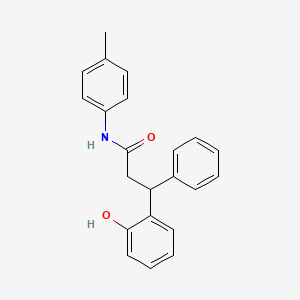
![1-ethyl-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3966837.png)
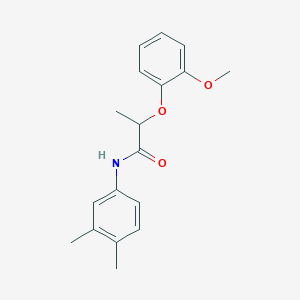
![3-{[(4-bromophenyl)amino]sulfonyl}-4-methoxy-N-phenylbenzamide](/img/structure/B3966866.png)
